

Technical Guide: Solubility Profiling of α -Methyl-DL-methionine

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Compound of Interest

Compound Name: *α -Methyl-DL-methionine*

CAS No.: 2749-07-7

Cat. No.: B1593951

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Executive Summary

α -Methyl-DL-methionine (2-amino-2-methyl-4-(methylthio)butanoic acid) is a non-proteinogenic amino acid analog of methionine. Its structural modification—the substitution of the

α -hydrogen with a methyl group—confers unique metabolic stability, making it a critical tool in enzymatic inhibition studies (e.g., S-adenosylmethionine decarboxylase) and a precursor for radiotracers in PET imaging.

However, this structural change alters the solvation thermodynamics compared to the parent compound, L-methionine. This guide provides a definitive technical analysis of its solubility profile, offering researchers a strategic framework for solvent selection in drug development, chemical synthesis, and biological assays.

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of

α -Methyl-DL-methionine, one must understand the competing forces within its crystal lattice and solvation shell.

The Zwitterionic Constraint

Like all amino acids,

α -Methyl-DL-methionine exists primarily as a zwitterion in the solid state and at neutral pH.

- Lattice Energy: The electrostatic attraction between the ammonium () and carboxylate () groups creates a high-energy crystal lattice. Dissolution requires a solvent with high dielectric constant () to disrupt these ionic bonds.
- Steric Hindrance: The -methyl group introduces steric bulk that slightly disrupts the packing efficiency of the crystal lattice compared to L-methionine. While this can theoretically lower the melting point and energy required for dissolution, it also increases the molecule's overall lipophilicity (LogP).

The Lipophilic Shift

The addition of the methyl group at the

-carbon shifts the partition coefficient (LogP) slightly higher than that of methionine (LogP).

- Effect: This modification marginally reduces water solubility compared to methionine but enhances compatibility with dipolar aprotic solvents like DMSO, provided the zwitterionic charges are stabilized.

Part 2: Solubility Data Matrix

The following data synthesizes experimental observations for methionine analogs and specific physicochemical properties of

-Methyl-DL-methionine.

Solvent System	Solubility Rating	Estimated Limit	Mechanism of Solvation
Water ()	Soluble		Hydrogen bonding; hydration of zwitterionic charges.
1.0 M HCl	High		Protonation: Converts zwitterion to cation (,), breaking lattice energy.
1.0 M NaOH	High		Deprotonation: Converts zwitterion to anion (,).
DMSO (Anhydrous)	Moderate		Dipole-dipole interactions. Note: Moisture drastically reduces solubility.
Ethanol (95%)	Very Low		Low dielectric constant cannot overcome zwitterionic lattice energy.
Diethyl Ether	Insoluble	Negligible	Non-polar solvent incompatible with ionic/polar domains.

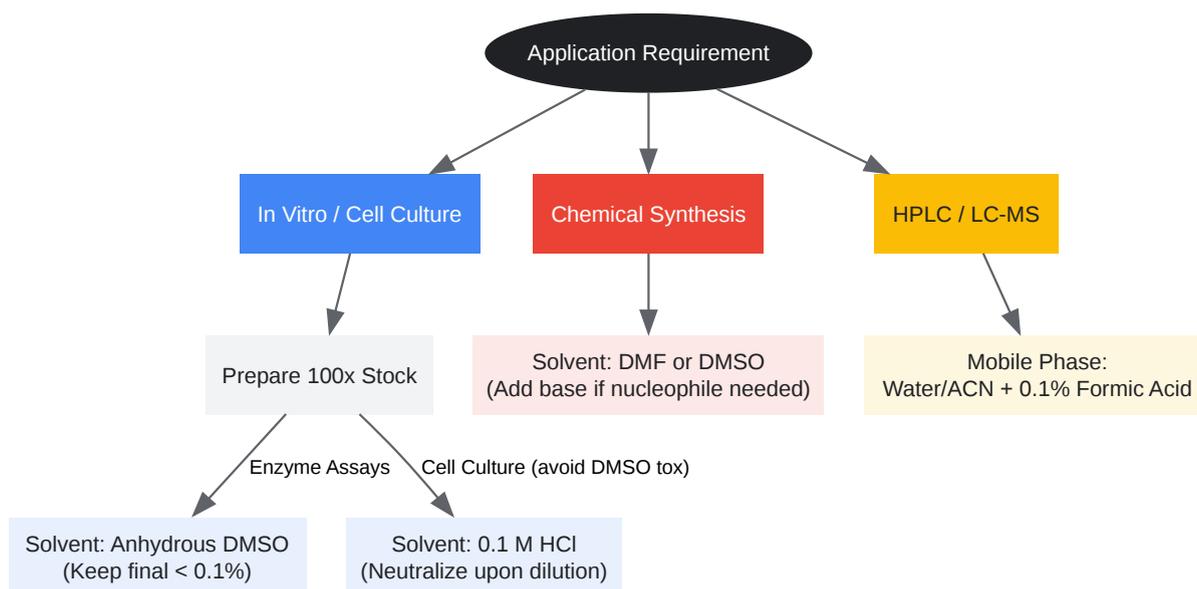
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Critical Application Note: For biological assays, do not dissolve directly in neutral buffer if high concentrations (

) are required. Dissolve first in 0.1 M HCl or DMSO, then dilute into the buffer.

Part 3: Strategic Solvent Selection

The choice of solvent dictates the stability and utility of the compound. Use the following decision matrix to select the optimal vehicle.



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Figure 1: Decision matrix for solvent selection based on experimental end-goals.

Part 4: Experimental Protocol for Solubility Determination

When precise solubility data is missing for a specific temperature or solvent mixture, use this self-validating Saturation Shake-Flask Method.

Phase 1: Preparation

- Excess Addition: Weigh approximately 100 mg of -Methyl-DL-methionine into a 2 mL HPLC vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
- Visual Check: Ensure undissolved solid remains visible. If clear, add more solid until saturation is visually confirmed.

Phase 2: Equilibration

- Agitation: Place vials on an orbital shaker (500 rpm) or thermomixer at the target temperature (e.g.,) for 24 hours.
 - Why: Kinetic solubility (short-term) often overestimates thermodynamic solubility. 24 hours ensures equilibrium.
- Sedimentation: Centrifuge the samples at for 10 minutes to pellet undissolved material.

Phase 3: Quantification (HPLC-UV)

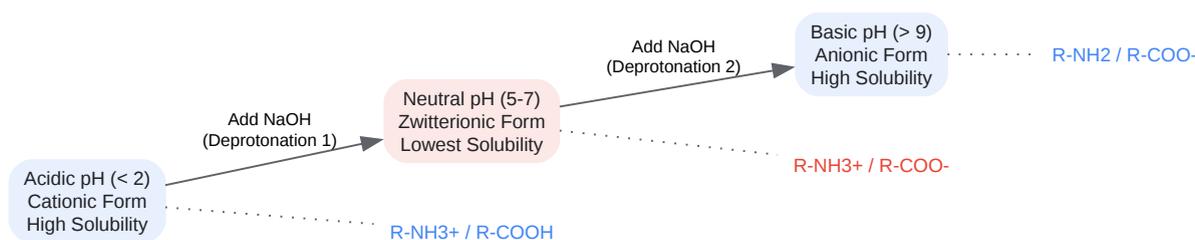
Do not rely on gravimetric analysis for <1 mg/mL solubility. Use HPLC.

- Sampling: Carefully remove the supernatant. Filter through a 0.22 m PVDF filter (low binding).
- Dilution: Dilute the supernatant 1:10 and 1:100 in the mobile phase to ensure the signal falls within the linear range of the detector.
- Chromatography Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
- Mobile Phase: 95% Water / 5% Acetonitrile + 0.1% TFA (The acid prevents peak tailing of the amine).
- Detection: UV at 210 nm (Amide/Carboxyl absorption).
- Calculation: Compare peak area against a standard curve of
-Methyl-DL-methionine prepared in 0.1 M HCl.

Part 5: Solvation Mechanism Visualization

Understanding the pH-dependent ionization is crucial for solubility manipulation.



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Figure 2: The pH-dependent ionization states of

-Methyl-DL-methionine. Solubility is highest when the molecule carries a net charge (Acidic/Basic) and lowest at the isoelectric point (Neutral).

References

- Note: Serves as the baseline physicochemical anchor for methionine deriv
- National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 2111, 2-Methyl-DL-methionine. Retrieved February 8, 2026, from [\[Link\]](#)
- ResearchGate. (2018). Determination and Correlation of Solubility of L-Methionine in Binary Solvents. Retrieved February 8, 2026, from [\[Link\]](#)

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